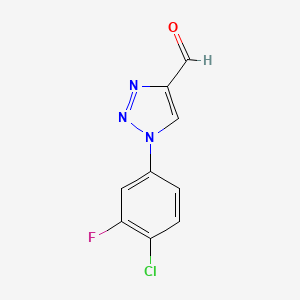
1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorescent Dyes and Sensing Applications
The research into compounds structurally related to 1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde reveals applications in developing highly fluorescent dyes. For instance, derivatives containing a pyrazolylpyrene chromophore have demonstrated bright fluorescence in solution and potential for sensing acidic fluorophore environments due to their weak base behavior and substantial changes in emission spectra upon protonation (Wrona-Piotrowicz et al., 2022).
Antimicrobial Agents
Another area of application involves the synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. Through a Vilsmeier–Haack reaction approach, a series of these derivatives were synthesized and exhibited a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities. The antimicrobial efficacy was further supported by in silico molecular docking studies, suggesting these compounds as effective inhibitors against specific bacterial enzymes (Bhat et al., 2016).
Molecular Rearrangements and Synthetic Applications
Molecular rearrangements involving 1,2,3-triazole-4-carbaldehydes have been explored, demonstrating the potential for synthetic applications. For example, the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with various amines resulted in the formation of 1,2,3-triazole-4-thiocarboxamides and triazole-4-thiohydrazides, indicating a versatile approach for generating new compounds with potential biological activities (L'abbé et al., 1991).
Crystal Structure Analysis and Drug Design
The crystal structures of compounds related to 1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, have been determined, providing insights into their potential as α-glycosidase inhibition agents. Such structural analyses are crucial for understanding the molecular basis of activity and guiding the design of more potent drugs (Gonzaga et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(4-chloro-3-fluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNORKKFXGQSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)C=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



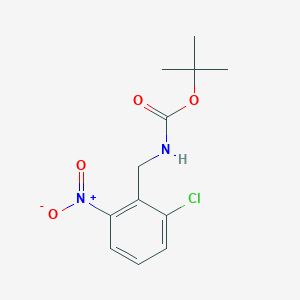
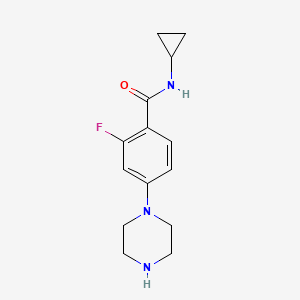
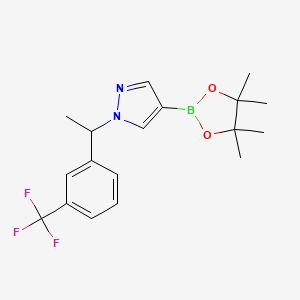

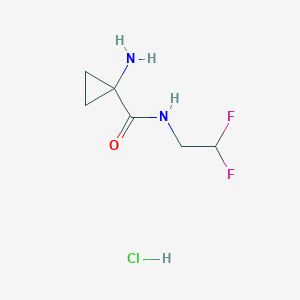
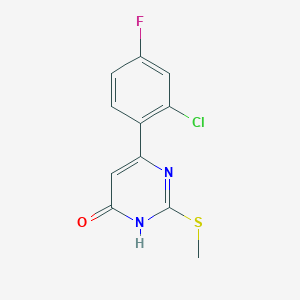

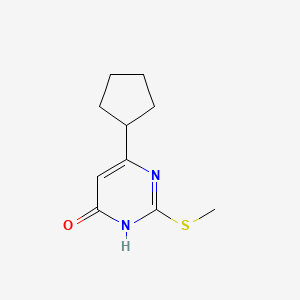
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1490542.png)

![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid hydrochloride](/img/structure/B1490545.png)
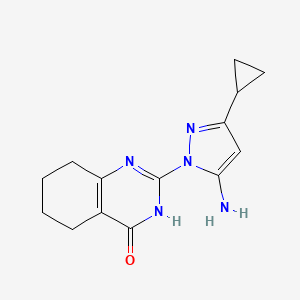
![methyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1490548.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B1490549.png)